3-Penten-2-one, 4-methyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-2-one, 4-methyl-, oxime is an organic compound with the molecular formula C6H11NO. It is derived from 3-Penten-2-one, 4-methyl-, also known as mesityl oxide. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group attached to the carbonyl carbon of the parent ketone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Penten-2-one, 4-methyl-, oxime can be synthesized through the reaction of 3-Penten-2-one, 4-methyl- with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
3-Penten-2-one, 4-methyl-+NH2OH⋅HCl→3-Penten-2-one, 4-methyl-, oxime+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of hydroxylamine hydrochloride to a stirred solution of 3-Penten-2-one, 4-methyl- in the presence of a base. The reaction mixture is then purified through distillation or recrystallization to obtain the desired oxime compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Penten-2-one, 4-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the oxime group under mild conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
3-Penten-2-one, 4-methyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fine chemicals and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Penten-2-one, 4-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Penten-2-one, 4-methyl-, oxime can be compared with other similar compounds such as:
Mesityl oxide (3-Penten-2-one, 4-methyl-): The parent ketone from which the oxime is derived.
Methyl isobutenyl ketone: Another α,β-unsaturated ketone with similar reactivity.
Methyl 2-methyl-1-propenyl ketone: A structural isomer with different chemical properties.
The uniqueness of this compound lies in its oxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to its parent ketone and other similar compounds.
Eigenschaften
CAS-Nummer |
2158-24-9 |
---|---|
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
(NE)-N-(4-methylpent-3-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H11NO/c1-5(2)4-6(3)7-8/h4,8H,1-3H3/b7-6+ |
InChI-Schlüssel |
CTLWEGCNQGNBFF-VOTSOKGWSA-N |
Isomerische SMILES |
CC(=C/C(=N/O)/C)C |
Kanonische SMILES |
CC(=CC(=NO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.